molecular formula C19H26N2O5 B13085180 tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260773-19-0

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13085180
CAS No.: 1260773-19-0
M. Wt: 362.4 g/mol
InChI Key: HIPTXYOZHQIQBT-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic indoline derivative characterized by a fused indoline-piperidine system. The molecule features a tert-butyl carbamate group at the 1'-position, methoxy substituents at the 4- and 6-positions of the indoline ring, and a ketone at the 2-position. Its synthesis typically involves multi-step protocols, including cyclization and protective group strategies, as suggested by analogous spirocyclic compounds in the literature .

Properties

CAS No.

1260773-19-0

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 4,6-dimethoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-8-6-19(7-9-21)15-13(20-16(19)22)10-12(24-4)11-14(15)25-5/h10-11H,6-9H2,1-5H3,(H,20,22)

InChI Key

HIPTXYOZHQIQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3OC)OC)NC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • The synthesis starts with appropriately substituted indoline or indole derivatives bearing methoxy groups at the 4 and 6 positions.
  • Formation of the spirocyclic piperidine ring is achieved via intramolecular cyclization, often involving nucleophilic substitution or condensation reactions.
  • Introduction of the tert-butyl carbamate protecting group (tert-butoxycarbonyl, Boc) on the piperidine nitrogen is performed to stabilize the molecule and facilitate purification.
  • The keto group at position 2 is introduced through oxidation or by using keto-functionalized precursors.

Reaction Conditions and Catalysts

  • Solvents such as N,N-dimethylacetamide (DMA), ethanol, and water mixtures are commonly employed to provide an optimal medium for the reactions.
  • Bases such as potassium carbonate or cesium fluoride are used to promote nucleophilic substitutions and cyclizations.
  • Reaction temperatures typically range from ambient to reflux conditions (70–105 °C), depending on the step and reagents.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Representative Preparation Procedure

A representative synthesis involves the following steps:

  • Formation of the spirocyclic core:

    • Starting from a 4,6-dimethoxy-substituted indoline derivative, a nucleophilic substitution reaction is conducted with a piperidine precursor under basic conditions.
    • Potassium carbonate or cesium fluoride is used as a base in DMA or ethanol/water mixtures.
    • The reaction mixture is heated to reflux or maintained at 85–105 °C for 12–24 hours to facilitate cyclization.
  • Protection of the piperidine nitrogen:

    • The free amine is protected with tert-butyl carbamate (Boc) under standard carbamoylation conditions, often using di-tert-butyl dicarbonate (Boc2O).
    • This step ensures the stability of the nitrogen and aids in purification.
  • Purification:

    • The crude product is purified by filtration, washing with aqueous ethanol or water, and drying under vacuum.
    • Column chromatography using methanol/dichloromethane mixtures may be employed for final purification.

Optimization Parameters

  • The choice of base (potassium carbonate vs. cesium fluoride) influences the reaction rate and yield.
  • Solvent polarity and composition affect solubility and reaction kinetics.
  • Temperature control is critical to avoid decomposition or side reactions.
  • Stepwise addition of reagents and bases can improve selectivity and yield.
  • Data Table: Summary of Preparation Conditions and Yields
Step Reagents/Conditions Solvent Temperature (°C) Time (h) Base Yield (%) Notes
1 Indoline derivative + piperidine precursor DMA or EtOH/H2O 85–105 12–24 K2CO3 or CsF 60–95 Multi-step cyclization
2 Boc2O for N-protection Dichloromethane Room temp 2–4 - >90 Carbamate formation
3 Purification MeOH/CH2Cl2 Ambient - - - Column chromatography optional
  • Studies indicate that the presence of methoxy groups at positions 4 and 6 enhances the regioselectivity of the cyclization step due to electronic effects.
  • Cesium fluoride has been found to accelerate nucleophilic substitution reactions compared to potassium carbonate, but may require careful control to avoid side reactions.
  • The tert-butyl carbamate group provides steric protection, improving the stability of the spirocyclic compound during handling and storage.
  • Reaction monitoring by NMR and mass spectrometry confirms the formation of the desired spirocyclic structure with high purity.

The preparation of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is achieved through a carefully orchestrated multi-step synthetic route involving nucleophilic cyclization and nitrogen protection. Optimization of reaction conditions such as base choice, solvent system, temperature, and reaction time is essential to maximize yield and purity. The methodologies reported in diverse sources provide a robust framework for the synthesis of this compound, supporting its potential applications in medicinal chemistry and drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl carboxylate group and methoxy substituents enable nucleophilic substitution reactions. The spirocyclic scaffold directs regioselectivity during these processes.

Reaction Type Conditions Outcome Source
HydrolysisAcidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) aqueous mediaCleavage of tert-butyl group to yield carboxylic acid derivatives
Methoxy DemethylationBBr<sub>3</sub> in DCM, −78°CConversion of methoxy groups to hydroxyls for further functionalization

Catalytic Cycloadditions

The compound participates in asymmetric [3+2] cycloadditions under chiral phosphoric acid catalysis, forming pyrroloindole derivatives with high diastereo- and enantioselectivity (up to 98% ee) .

Key Reaction Parameters :

  • Catalyst : Chiral phosphoric acid (e.g., TRIP)

  • Solvent : Toluene, −20°C

  • Yield : 70–85%

  • Stereoselectivity : Induced by hydrogen bonding between catalyst and substrate .

Ring-Opening and Functionalization

The spirocyclic structure undergoes ring-opening reactions under metal-catalyzed conditions:

Reagent Conditions Product Application
Fe(OTf)<sub>3</sub>CH<sub>3</sub>CN, 80°CTetrahydrocarbazole derivativesAnticancer lead optimization
Au(I) catalystsDCE, 25°C2-Alkenylidene-3-oxoindolesFuran rearrangement studies

Cross-Coupling Reactions

The indole nitrogen and aromatic methoxy groups facilitate cross-coupling reactions:

Reaction Catalyst Conditions Outcome
Buchwald-Hartwig aminationPd(OAc)<sub>2</sub>, XantphosToluene, 100°CIntroduction of aryl/alkyl amines
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>DMF/H<sub>2</sub>O, 80°CBiaryl-spirocyclic hybrids

Oxidation and Reduction Pathways

The 2-oxo group undergoes redox transformations:

Process Reagent Product Notes
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O2-Oxoindole carboxylic acidRequires acidic pH control
ReductionNaBH<sub>4</sub>, MeOH2-Hydroxyindoline derivativeStereoselectivity depends on solvent

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 100°C.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant scaffolds. Further studies are needed to explore its catalytic asymmetric functionalization and in vivo biological efficacy .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to tert-butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
    • Case Study: A study demonstrated that derivatives of this class showed significant activity against breast cancer cells, suggesting potential as a lead compound for further development in anticancer therapies.
  • Neurological Disorders :
    • The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety.
    • Research indicates that similar compounds can modulate serotonin receptors, which are crucial in mood regulation.
  • Antimicrobial Properties :
    • Preliminary investigations have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • This could lead to its application in developing new antibiotics or antimicrobial agents.

Chemical Synthesis Applications

  • Synthetic Intermediates :
    • The compound can serve as a versatile intermediate in the synthesis of more complex molecules due to its reactive functional groups.
    • It is particularly useful in the synthesis of other spiro compounds that have demonstrated biological activity.
  • Material Science :
    • Research into the incorporation of this compound into polymer matrices has shown promise for creating materials with enhanced properties, such as increased thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Benzyl 5-Methoxy-1,2-Dihydrospiro[indole-3,4'-piperidine]-10-Carboxylate (Compound A)

  • Structure : Shares a spiro[indole-3,4'-piperidine] core but substitutes the tert-butyl carbamate with a benzyl ester and positions the methoxy group at the 5-position instead of 4,4.
  • Synthesis : Prepared via acid-catalyzed cyclization of (4-methoxyphenyl)hydrazine and benzyl 4-formylpiperidine-1-carboxylate in toluene/acetonitrile .
  • Key Differences: The benzyl ester group (Compound A) may confer lower hydrolytic stability compared to the tert-butyl carbamate in the target compound.

tert-Butyl (S)-4-Ethoxy-3,4-Dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate (Compound B)

  • Structure : Features a spiro[benzopyran-piperidine] system with an ethoxy substituent and a stereogenic center.
  • Properties : Specific rotation [α]20D = −2.2 (CH2Cl2), indicating chirality, unlike the target compound, which lacks reported stereoisomerism .
  • Applications : Demonstrated utility in asymmetric catalysis, contrasting with the indoline-based target compound’s focus on CNS targets.

Brominated Spirocyclic Derivatives (Compounds C and D)

  • Examples :
    • tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (C): Molecular weight 370.28 g/mol, mp 50.5–52.5°C .
    • tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate (D): Molecular weight 397.26 g/mol, mp 226–227°C .
  • Higher melting points in brominated analogs (e.g., 226°C for Compound D) suggest greater crystallinity compared to the target compound, which lacks halogenation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) ~395 (estimated) 347.4 347.4 397.26
Substituents 4,6-Dimethoxy, tert-butyl 5-Methoxy, benzyl 4-Ethoxy, tert-butyl 6-Bromo, benzoxazine
Melting Point Not reported Not reported Not reported 226–227°C
Purity (HPLC) 98% 96.3% Not reported 95%
Synthetic Yield Not reported 29% 66 mg (scale-dependent) Not reported

Biological Activity

The compound tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNC3

Table of Properties

PropertyValue
Molecular FormulaC16_{16}H20_{20}N2_{2}O4_{4}
Molecular Weight288.34 g/mol
IUPAC NameThis compound
InChI KeySHSHYAWQGZALAK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's spirocyclic structure allows it to effectively bind to enzyme active sites and receptor sites, influencing several signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). In these assays, it was observed that the compound induced apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors such as Bax .
  • IC50 Values : The compound demonstrated an IC50 value of approximately 5.67 μM against HCT116 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate inhibitory effects against Gram-positive bacteria and fungi .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage through antioxidant mechanisms .

Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested on MDA-MB-231 and HCT116 cells. The results indicated:

  • Induction of G2/M phase cell cycle arrest.
  • Significant increase in apoptotic cell populations as evidenced by flow cytometry analysis.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer properties. The study highlighted:

  • Inhibition of key signaling pathways involved in cell survival.
  • Modulation of reactive oxygen species (ROS) levels leading to enhanced apoptosis .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling tert-Butyl 4,6-dimethoxy-2-oxospiro[...]carboxylate in laboratory settings?

  • Methodological Answer :

  • Use P95 (US) or P1 (EU) respirators for minor exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher protection during synthesis or purification steps .
  • Wear full-body protective clothing, including chemically resistant gloves, to prevent skin contact. Ensure proper ventilation and avoid environmental release into drainage systems .
  • For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via licensed facilities to comply with OSHA and CEN standards .

Q. How should researchers design initial synthetic routes for this compound?

  • Methodological Answer :

  • Start with retrosynthetic analysis of the spiro[indoline-piperidine] core. Prioritize Boc (tert-butoxycarbonyl) protection strategies for the piperidine nitrogen to prevent undesired side reactions .
  • Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification, as demonstrated in analogous tert-butyl piperidine carboxylate syntheses .
  • Validate each intermediate via HPLC or TLC to monitor reaction progress and purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the spirocyclic structure and methoxy group positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification, particularly to distinguish between isomeric byproducts .
  • DSC (Differential Scanning Calorimetry) to assess thermal stability, given the lack of reported decomposition temperatures in safety data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to test variables like temperature (e.g., 20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time, reducing side-product formation .
  • For low yields in cyclization steps, explore microwave-assisted synthesis to enhance reaction efficiency and selectivity .

Q. What strategies address stability challenges under non-standard conditions (e.g., acidic/basic media or elevated temperatures)?

  • Methodological Answer :

  • Conduct forced degradation studies :
  • Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, analyzing degradation products via LC-MS .
  • Perform photostability testing under ICH Q1B guidelines using UV/visible light chambers to identify light-sensitive functional groups .
  • Stabilize labile methoxy groups by substituting with electron-withdrawing protectors (e.g., acetyl) during synthesis .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting cytotoxicity results)?

  • Methodological Answer :

  • Perform orthogonal assays (e.g., MTT, ATP-luminescence) to cross-validate cytotoxicity claims, controlling for batch-to-batch variability in compound purity .
  • Use meta-analysis to compare results across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times .
  • Investigate potential off-target effects via kinome-wide profiling or CRISPR screening to identify confounding pathways .

Q. What methodologies confirm stereochemical integrity during spirocyclic indoline-piperidine synthesis?

  • Methodological Answer :

  • Employ X-ray crystallography to resolve absolute configuration, particularly for the spiro carbon and adjacent stereocenters .
  • Use chiral HPLC with amylose-based columns to separate enantiomers and quantify optical purity .
  • Validate computational models (e.g., DFT calculations) against experimental circular dichroism (CD) spectra to predict stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on acute oral toxicity (e.g., Category 4 vs. unclassified)?

  • Methodological Answer :

  • Review source variability : GHS classifications in SDS may differ due to regional testing protocols (e.g., OECD 423 vs. 425 guidelines) .
  • Reassess toxicity using in silico tools (e.g., ProTox-II) to predict LD50 values and compare with experimental data .
  • Conduct dose-response studies in rodent models, adhering to OECD guidelines to standardize results .

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